(Rac)-Tanomastat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

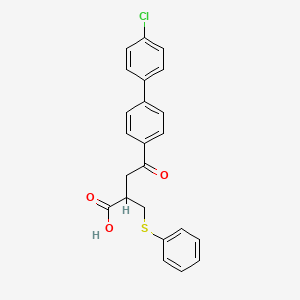

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAGDPXECXQWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Tanomastat: A Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Tanomastat (also known as BAY 12-9566) is a synthetic, orally bioavailable, non-peptidic biphenyl compound originally developed as an inhibitor of matrix metalloproteinases (MMPs) for cancer therapy.[1][2] While its clinical development for oncology was ultimately unsuccessful, the study of Tanomastat has provided significant insights into the role of MMPs in pathology and the challenges of targeting this class of enzymes. This guide provides an in-depth look at its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

The primary mechanism of action of Tanomastat is the competitive, reversible inhibition of a subset of zinc-dependent endopeptidases known as matrix metalloproteinases.[1][3]

Role of MMPs in Cancer Progression: MMPs are crucial for the degradation and remodeling of the extracellular matrix (ECM), a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells.[4][5] In the context of cancer, certain MMPs are overexpressed by tumor cells and stromal cells. This upregulation facilitates several key processes of cancer progression:

-

ECM Degradation: Enables primary tumor cells to break through the basement membrane and invade surrounding tissues.[4][6]

-

Angiogenesis: MMPs remodel the ECM to allow for the formation of new blood vessels that supply the tumor with nutrients and oxygen.[2][3]

-

Metastasis: They facilitate the intravasation of tumor cells into the bloodstream and their subsequent extravasation at distant sites to form metastases.[2][4]

Molecular Interaction: Tanomastat functions as a potent MMP inhibitor by targeting the catalytic zinc ion (Zn²⁺) essential for the enzymatic activity of MMPs.[7][8] The molecule's structure features a carboxyl group that acts as a zinc-binding group (ZBG). This group forms a strong bidentate chelation with the Zn²⁺ ion within the active site of the enzyme, effectively blocking substrate access and inactivating the proteinase.[7][9]

Quantitative Inhibition Profile

Tanomastat exhibits potent inhibitory activity against several key MMPs involved in tumor progression, particularly the gelatinases (MMP-2, MMP-9) and collagenases. Its efficacy varies across different MMP subtypes.

| Target | Inhibition Constant (Ki) | IC50 | Reference(s) |

| MMP-2 (Gelatinase A) | 11 nM | - | [1] |

| MMP-3 (Stromelysin 1) | 143 nM | - | [1] |

| MMP-9 (Gelatinase B) | 301 nM | - | [1][3] |

| MMP-13 (Collagenase 3) | 1470 nM | - | [1] |

| Endothelial Cell Invasion | - | 840 nM | [1] |

Signaling Pathways and Downstream Effects

The expression and activation of MMPs are regulated by complex signaling cascades often initiated by growth factors, cytokines, or interactions with the tumor microenvironment, such as the TGF-β and Ras/MAPK pathways.[6][10] By inhibiting MMPs, Tanomastat acts as a downstream blocker of these pro-oncogenic pathways, leading to significant anti-tumor effects in preclinical models.

-

Anti-Invasive Activity: Tanomastat prevents the degradation of the basement membrane, thereby inhibiting the local invasion of tumor cells.[1]

-

Anti-Angiogenic Activity: Inhibition of MMPs interferes with the remodeling of the ECM necessary for endothelial cell migration and the formation of new blood vessels.[1]

-

Anti-Metastatic Activity: By blocking both invasion and angiogenesis, Tanomastat effectively reduces the number and volume of lung metastases in preclinical models.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tanomastat - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. INHIBITION OF BREAST CANCER METASTASIS BY PRESURGICAL TREATMENT WITH AN ORAL MATRIX METALLOPROTEINASE INHIBITOR: A PRECLINICAL PROOF-OF-PRINCIPLE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of tumor invasion and metastasis by targeting TGF-β-Smad-MMP2 pathway with Asiatic acid and Naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tanomastat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Diabetic Retinopathy and Signaling Mechanism for Activation of Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (Rac)-Tanomastat: A Technical Guide

(Rac)-Tanomastat , also known by its development code BAY 12-9566 , is a potent, non-peptidic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

Tanomastat was developed by Bayer as a potential therapeutic agent for the treatment of cancers.[1] The rationale behind its development lies in the critical role of MMPs in tumor progression. MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.[2] By inhibiting MMPs, Tanomastat was designed to impede these pathological processes.

Initial preclinical studies demonstrated the anti-invasive and antimetastatic activity of Tanomastat in various experimental tumor models.[3] Despite promising preclinical data, the clinical development of Tanomastat for cancer was ultimately halted due to a lack of significant efficacy in late-stage clinical trials.[4] More recently, Tanomastat has been investigated for other therapeutic applications, including its potential as a broad-spectrum anti-enterovirus agent.[5]

Quantitative Biological Data

The inhibitory activity of Tanomastat has been characterized against several key MMPs, as summarized in the tables below.

| Enzyme | Ki (nM) |

| MMP-2 | 11[3] |

| MMP-3 | 143[3] |

| MMP-9 | 301[3] |

| MMP-13 | 1470[3] |

| Caption: Table 1. Inhibitory constants (Ki) of Tanomastat against various matrix metalloproteinases. |

| Assay | Cell Type | IC50 (nM) |

| Matrix Invasion | Endothelial Cells | 840[3] |

| Caption: Table 2. In vitro efficacy of Tanomastat in a cell-based assay. |

| Tumor Model | Dosage | Effect |

| Human Breast Cancer Orthotopic Model | 100 mg/kg/day (p.o.) | 58% inhibition of local tumor regrowth; 57% inhibition of the number and 88% inhibition of the volume of lung metastases.[3] |

| Caption: Table 3. In vivo efficacy of Tanomastat in a preclinical cancer model. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route, based on established chemical principles and analogous syntheses, is outlined below. The key steps involve a Friedel-Crafts acylation to form the biphenyl ketone intermediate, followed by the introduction of the thiomethyl group and subsequent functional group manipulations to yield the final carboxylic acid.

Experimental Protocol:

A detailed, step-by-step experimental protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of 4-(4'-chlorobiphenyl-4-yl)-4-oxobutanoic acid

This initial step involves a Friedel-Crafts acylation of 4-chlorobiphenyl with succinic anhydride.

-

To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0°C, add 4-chlorobiphenyl and succinic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 4-(4'-chlorobiphenyl-4-yl)-4-oxobutanoic acid.

Step 2: Synthesis of (Rac)-4-(4'-chlorobiphenyl-4-yl)-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid (Tanomastat)

This step involves the introduction of the phenylsulfanylmethyl group at the alpha-position of the butanoic acid derivative.

-

The carboxylic acid from Step 1 is first converted to its corresponding acid chloride or activated ester.

-

Separately, a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to diisopropylamine in anhydrous THF at -78°C.

-

The activated carboxylic acid is then added to the LDA solution at -78°C to form the enolate.

-

To this enolate solution, add phenylsulfenyl chloride (PhSCl) to introduce the thiophenyl group.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The final product, this compound, is then purified by column chromatography.

Mechanism of Action and Signaling Pathways

Tanomastat functions by chelating the zinc ion within the catalytic domain of MMPs, thereby inhibiting their enzymatic activity.[3] The inhibition of MMPs, particularly MMP-2 and MMP-9 (gelatinases) and MMP-13 (collagenase), disrupts the degradation of the extracellular matrix. This has several downstream consequences that are critical in cancer progression.

The inhibition of MMPs by Tanomastat can be visualized through the following signaling pathway diagram.

Caption: Inhibition of MMPs by this compound disrupts key processes in cancer progression.

Synthetic Workflow

The overall synthetic workflow for this compound can be visualized as a two-step process.

Caption: Synthetic workflow for the preparation of this compound.

References

- 1. WO2017024406A1 - N-substituted bicyclic lactams, their preparation and their use as pharmaceuticals - Google Patents [patents.google.com]

- 2. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Tanomastat: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Tanomastat, also known as (Rac)-BAY 12-9566, is the racemic mixture of Tanomastat, a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1][2] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development.

Chemical Structure and Properties

This compound is a synthetic biphenyl compound with a zinc-binding carboxyl group, which is crucial for its inhibitory activity against MMPs.[1][2]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-{4'-chloro-[1,1'-biphenyl]-4-yl}-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid | [3] |

| Synonyms | (Rac)-BAY 12-9566 | [2] |

| CAS Number | 179545-76-7 | [1][4] |

| Molecular Formula | C23H19ClO3S | [1][4] |

| Molecular Weight | 410.91 g/mol | [1][4] |

| Appearance | Solid | [4] |

| Storage | Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C | [1] |

Mechanism of Action: Inhibition of Matrix Metalloproteinases

This compound exerts its biological effects primarily through the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1][2] Dysregulation of MMP activity is a hallmark of cancer progression, contributing to tumor growth, invasion, angiogenesis, and metastasis. Tanomastat has been shown to inhibit several MMPs with varying potency.

Table 2: Inhibitory Activity (Ki) of Tanomastat against various MMPs

| MMP Target | Ki (nM) | Reference(s) |

| MMP-2 | 11 | [1][2] |

| MMP-3 | 143 | [1][2] |

| MMP-9 | 301 | [1][2] |

| MMP-13 | 1470 | [1][2] |

By inhibiting these key MMPs, this compound can interfere with the degradation of the basement membrane and interstitial matrix, thereby impeding cancer cell invasion and the formation of new blood vessels (angiogenesis) that are essential for tumor growth and dissemination.[2]

Downstream Signaling Pathways

The inhibition of MMPs by this compound is expected to modulate several downstream signaling pathways critical for cancer progression. While direct studies on the effects of this compound on these pathways are limited, the known functions of MMPs allow for the inference of its potential impact.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological evaluation of this compound are not extensively available in the public domain. However, based on standard methodologies for characterizing MMP inhibitors, the following sections provide generalized protocols.

Synthesis of this compound

MMP Inhibition Assay (Gelatin Zymography)

Gelatin zymography is a widely used technique to assess the activity of MMP-2 and MMP-9.

Methodology:

-

Sample Preparation: Conditioned media from cell cultures treated with and without this compound are collected.

-

Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

-

Renaturation and Development: The gel is washed with a Triton X-100 solution to remove SDS and allow enzyme renaturation. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Methodology:

-

Chamber Preparation: The upper chamber of a Transwell insert is coated with a layer of Matrigel, a reconstituted basement membrane extract.

-

Cell Seeding: Cancer cells, pre-treated with various concentrations of this compound, are seeded in the upper chamber in serum-free media.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.

-

Incubation: The chambers are incubated to allow for cell invasion.

-

Quantification: Non-invading cells on the top surface of the membrane are removed. The invading cells on the bottom surface are fixed, stained, and counted under a microscope.

In Vivo Antitumor Activity (Orthotopic Xenograft Model)

Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in immunodeficient mice, provide a more clinically relevant model to study tumor growth and metastasis.

Methodology:

-

Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are surgically implanted into the mammary fat pad of immunodeficient mice.

-

Tumor Growth and Treatment: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives this compound orally.

-

Monitoring: Tumor growth is monitored regularly by caliper measurements.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and primary tumors and potential metastatic sites (e.g., lungs) are excised for histological and molecular analysis.

Conclusion

This compound is a potent inhibitor of several matrix metalloproteinases and has shown anti-invasive and anti-metastatic properties in preclinical models. This technical guide provides a summary of its chemical properties, mechanism of action, and relevant experimental protocols to facilitate further research and development of this and similar compounds for therapeutic applications. The provided generalized protocols and diagrams offer a framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound.

References

- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tanomastat - Wikipedia [en.wikipedia.org]

(Rac)-Tanomastat Target Validation in Cancer Cells: A Technical Guide

Introduction

(Rac)-Tanomastat, also known as BAY 12-9566, is an orally bioavailable, non-peptidic biphenyl compound developed as a matrix metalloproteinase (MMP) inhibitor for cancer therapy.[1][2] The designation "(Rac)" indicates that it was synthesized and studied as a racemic mixture, a common practice in early drug development. The primary hypothesis for its anti-cancer activity was the inhibition of MMPs, a family of zinc-containing endoproteinases crucial for the degradation of the extracellular matrix (ECM).[2][3] This degradation is a critical step in tumor invasion, metastasis, and angiogenesis.[3] Despite promising preclinical data, Tanomastat, like many other broad-spectrum MMP inhibitors, failed in late-stage clinical trials, highlighting the complexities of MMP inhibition and the critical importance of rigorous target validation in oncology.[3][4][5]

This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological pathways and workflows.

Primary Target Profile and Mechanism of Action

Tanomastat was designed to inhibit several key members of the MMP family. Its mechanism of action involves a zinc-binding carboxyl group that chelates the essential zinc ion within the catalytic site of the MMPs, thereby blocking their enzymatic activity.[1][5][6]

Quantitative Inhibitory Activity

The inhibitory potency of Tanomastat against its primary MMP targets has been quantified through in vitro enzymatic assays. The data clearly indicates a strong preference for MMP-2, with progressively lower affinity for MMP-3, MMP-9, and MMP-13.

| Target Enzyme | Inhibition Constant (Ki) |

| MMP-2 | 11 nM |

| MMP-3 | 143 nM |

| MMP-9 | 301 nM |

| MMP-13 | 1470 nM |

| Data sourced from MedchemExpress.[1] |

Visualizing the Mechanism of Action

The following diagram illustrates the fundamental mechanism of MMP inhibition by Tanomastat.

Caption: Tanomastat inhibits MMPs by chelating the catalytic zinc ion.

Affected Signaling Pathways and Cellular Processes

The inhibition of MMPs by Tanomastat was expected to disrupt several key processes that contribute to cancer progression. MMPs are not merely "protein scissors" for the ECM; they modulate the tumor microenvironment by releasing growth factors, modifying cell adhesion molecules, and processing signaling molecules.

Role of MMPs in Cancer Progression

MMPs contribute to cancer malignancy through multiple mechanisms:

-

ECM Degradation: Enables local invasion and intravasation into blood vessels, facilitating metastasis.[3]

-

Angiogenesis: MMPs, particularly MMP-9, are involved in remodeling the vascular basement membrane and releasing pro-angiogenic factors, promoting the formation of new blood vessels that supply the tumor.[2][6]

-

Evasion of Apoptosis: MMP-7 can cleave the Fas ligand (FasL) from the tumor cell surface, preventing it from activating the Fas death receptor and allowing cancer cells to evade apoptosis.[3]

-

Immune Evasion: MMPs can cleave chemokines, disrupting the recruitment of immune cells to the tumor site.[3]

The diagram below outlines the central role of MMPs in these processes and the intended intervention point for Tanomastat.

Caption: Tanomastat targets MMPs to block key cancer progression pathways.

Experimental Protocols for Target Validation

A multi-step approach is required to validate an anti-cancer agent's target, moving from enzymatic assays to cellular models and finally to in vivo systems.

Typical Experimental Workflow

The following diagram illustrates a standard workflow for validating a targeted cancer therapeutic like Tanomastat.

Caption: A standard workflow for validating a targeted cancer therapeutic.

Key Experimental Methodologies

1. In Vitro MMP Enzyme Inhibition Assay (Fluorometric)

-

Objective: To determine the direct inhibitory potency (IC50 or Ki) of Tanomastat on purified MMP enzymes.

-

Protocol:

-

Recombinant human MMP catalytic domain is expressed, refolded, and purified.[7]

-

The enzyme is pre-incubated in an assay buffer (e.g., 50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 μM ZnSO₄, pH 7.5) with varying concentrations of Tanomastat for 30 minutes.[7]

-

A fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) is added to initiate the reaction.[6]

-

Cleavage of the substrate by an active MMP separates a quencher from a fluorophore, resulting in an increase in fluorescence.

-

Fluorescence is measured over time using a plate reader.

-

The rate of reaction at each inhibitor concentration is used to calculate the IC50 value.

-

2. Cellular Invasion Assay (Matrigel Chamber)

-

Objective: To assess the effect of Tanomastat on the ability of cancer cells to invade through a basement membrane mimic.

-

Protocol:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a layer of Matrigel, a reconstituted basement membrane matrix.

-

Cancer cells are serum-starved, resuspended in serum-free media containing various concentrations of Tanomastat, and seeded into the upper chamber of the Transwell.

-

The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.

-

The plate is incubated for a period (e.g., 6-24 hours) to allow for invasion.

-

Non-invading cells on the top surface of the membrane are removed with a cotton swab.

-

Invading cells on the bottom surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

The IC50 for invasion inhibition is determined. Tanomastat was found to prevent matrix invasion by endothelial cells with an IC50 of 840 nM.[1]

-

3. In Vitro Angiogenesis (Tubule Formation) Assay

-

Objective: To evaluate the anti-angiogenic potential of Tanomastat by measuring its effect on the formation of capillary-like structures by endothelial cells.

-

Protocol:

-

A layer of Matrigel is allowed to polymerize in the wells of a 96-well plate.

-

Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel in media containing various concentrations of Tanomastat.

-

The plate is incubated for several hours (e.g., 4-18 hours).

-

The formation of tube-like networks is observed and photographed under a microscope.

-

The extent of tubule formation (e.g., total tube length, number of junctions) is quantified using imaging software. Tanomastat was shown to completely inhibit tubule formation at concentrations of 15-100 µM.[1]

-

4. Orthotopic Breast Cancer Xenograft Model

-

Objective: To determine the in vivo efficacy of Tanomastat on primary tumor growth and metastasis in a clinically relevant animal model.

-

Protocol:

-

Human breast cancer cells are injected into the mammary fat pad of immunocompromised mice (e.g., nude mice).

-

Once tumors are established and palpable, mice are randomized into treatment (oral Tanomastat) and control (vehicle) groups.

-

Treatment is administered daily for a set period (e.g., 7 weeks).[1]

-

Primary tumor size is measured regularly with calipers.

-

At the end of the study, mice are euthanized, and primary tumors are excised and weighed.

-

Lungs and other organs are harvested to quantify metastatic lesions (number and volume).

-

Summary of Preclinical Efficacy Data

Tanomastat demonstrated significant anti-tumor and anti-metastatic activity in preclinical models, which formed the basis for its advancement into clinical trials.

Table 1: In Vitro Cellular Activity of Tanomastat

| Assay Type | Cell Type | Endpoint | Result |

| Matrix Invasion | Endothelial Cells | Inhibition of Invasion | IC50 = 840 nM |

| Tubule Formation | Endothelial Cells | Complete Inhibition of Tube Formation | 15-100 µM |

| Data sourced from MedchemExpress.[1] |

Table 2: In Vivo Efficacy in a Human Breast Cancer Orthotopic Model

| Parameter | Treatment | Result |

| Local Tumor Regrowth | 100 mg/kg; p.o.; daily for 7 weeks | 58% Inhibition |

| Number of Lung Metastases | 100 mg/kg; p.o.; daily for 7 weeks | 57% Inhibition |

| Volume of Lung Metastases | 100 mg/kg; p.o.; daily for 7 weeks | 88% Inhibition |

| Data sourced from MedchemExpress and Nozaki et al., 2003.[1][3] |

Clinical Outcome and Off-Target Considerations

Despite robust preclinical validation of its intended targets and mechanism, Tanomastat failed to demonstrate a survival benefit in Phase III clinical trials for advanced ovarian, pancreatic, and small-cell lung cancer.[3][4] In some trials, patients receiving Tanomastat had poorer survival outcomes than those on placebo.[5]

This failure underscores several critical challenges in cancer drug development:

-

Complexity of the Protease Web: The roles of individual MMPs are highly complex and context-dependent. Some MMPs may even have anti-tumorigenic functions, meaning that broad-spectrum inhibition could be detrimental.[3]

-

Off-Target Effects: While not definitively proven for Tanomastat's clinical failure, it is now widely recognized that small molecule inhibitors can have unintended "off-target" effects that contribute to both toxicity and, in some cases, the actual therapeutic mechanism.[8][9] Modern methods like CRISPR-based genetic screening and computational deconvolution are now used to better understand a drug's true mechanism of action.[8][10] Interestingly, a recent study identified Tanomastat as a dual-stage inhibitor of enterovirus replication, a finding completely unrelated to its intended MMP targets, showcasing its potential for polypharmacology.[11]

-

Translational Gap: Animal models, even orthotopic ones, do not fully recapitulate the complexity of human cancer, including the intricate tumor microenvironment and immune system interactions.

Conclusion

The story of this compound serves as a crucial case study in target validation. Preclinically, it was successfully validated as a potent inhibitor of key MMPs, and this activity translated to significant anti-tumor and anti-metastatic effects in cellular and animal models. However, the failure to demonstrate clinical benefit highlights that successful target engagement in preclinical models does not guarantee therapeutic success in humans. The experience with Tanomastat and other MMP inhibitors has led to a more nuanced understanding of the MMP family's role in cancer and has spurred the development of more selective inhibitors and more sophisticated methods for target validation and deconvolution to better predict clinical outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase III randomized trial of BAY 12-9566 (tanomastat) as maintenance therapy in patients with advanced ovarian cancer responsive to primary surgery and paclitaxel/platinum containing chemotherapy: a National Cancer Institute of Canada Clinical Trials Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. INHIBITION OF BREAST CANCER METASTASIS BY PRESURGICAL TREATMENT WITH AN ORAL MATRIX METALLOPROTEINASE INHIBITOR: A PRECLINICAL PROOF-OF-PRINCIPLE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deconvolution of cancer cell states by the XDec-SM method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Tanomastat Preclinical In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tanomastat, also known as BAY 12-9566, is a non-peptidic, biphenyl matrix metalloproteinase (MMP) inhibitor.[1][2][3] Initially investigated for its anti-cancer properties due to its role in inhibiting enzymes crucial for tumor invasion and angiogenesis, recent research has unveiled its potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the preclinical in vitro studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

I. Anti-Cancer Activity: Matrix Metalloproteinase Inhibition

Tanomastat functions as a potent inhibitor of several matrix metalloproteinases, which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1][2][3] This degradation is a critical process in tumor growth, invasion, and metastasis.

Quantitative Data: MMP Inhibition

The inhibitory activity of Tanomastat against various MMPs has been quantified through determination of the inhibition constants (Ki). A lower Ki value indicates a stronger binding affinity and more potent inhibition.

| Target MMP | Inhibition Constant (Ki) (nM) |

| MMP-2 (Gelatinase A) | 11[1][2][3] |

| MMP-3 (Stromelysin 1) | 143[1][2][3] |

| MMP-9 (Gelatinase B) | 301[1][2][3] |

| MMP-13 (Collagenase 3) | 1470[1][2][3] |

Signaling Pathway: MMP Inhibition and Downstream Effects

Inhibition of MMPs by Tanomastat disrupts key processes in cancer progression. MMP-2 and MMP-9, in particular, are known to degrade type IV collagen, a major component of the basement membrane, thereby facilitating cancer cell invasion. By inhibiting these MMPs, Tanomastat can prevent the breakdown of the ECM, thus hindering the spread of tumor cells. Furthermore, MMPs are involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. MMP-2 and MMP-9 can promote angiogenesis by releasing pro-angiogenic factors like vascular endothelial growth factor (VEGF) from the ECM.[4][5] Tanomastat's inhibition of these MMPs can therefore lead to a reduction in tumor angiogenesis.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

An In-depth Technical Guide to the Pharmacodynamics of (Rac)-Tanomastat

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tanomastat, also known as BAY 12-9566, is a synthetically derived, non-peptidic biphenyl compound that functions as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[3][4] Under physiological conditions, MMP activity is tightly regulated; however, their overexpression is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[3][5] Tanomastat's ability to chelate the catalytic zinc ion within the active site of MMPs forms the basis of its therapeutic potential, primarily investigated in the context of oncology.[1][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, inhibitory profile, and effects on key cellular and physiological processes.

Core Mechanism of Action

Tanomastat exerts its pharmacological effects by competitively inhibiting the activity of several matrix metalloproteinases.[1] The core of its inhibitory action lies in the biphenyl structure with a zinc-binding carboxyl group, which effectively chelates the Zn2+ ion in the catalytic domain of MMPs. This interaction prevents the binding and subsequent degradation of natural ECM substrates by the enzymes.[4]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified against a range of MMPs, primarily through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values provide a clear indication of the compound's affinity and efficacy towards specific MMP subtypes.

| Target Enzyme | Inhibition Constant (Ki) (nM) | IC50 (nM) |

| MMP-2 (Gelatinase A) | 11[1] | ~1-1.5 µM (for a derivative)[6] |

| MMP-3 (Stromelysin 1) | 143[1] | |

| MMP-9 (Gelatinase B) | 301[1] | ~1-1.5 µM (for a derivative)[6] |

| MMP-13 (Collagenase 3) | 1470[1] | |

| Endothelial Cell Invasion | 840[1] |

Key Pharmacodynamic Effects

The inhibition of MMPs by Tanomastat translates into significant effects on complex biological processes that are critical for tumor progression and metastasis.

Inhibition of Cell Invasion

A hallmark of malignant tumors is their ability to invade surrounding tissues, a process heavily reliant on the degradation of the ECM by MMPs. Tanomastat has been shown to effectively prevent the invasion of endothelial cells in a concentration-dependent manner, with an IC50 of 840 nM.[1] This anti-invasive activity is a direct consequence of its ability to block the enzymatic function of MMPs, thereby maintaining the integrity of the basement membrane and surrounding stroma.

Attenuation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. MMPs, particularly MMP-2 and MMP-9, play a pivotal role in this process by degrading the basement membrane of blood vessels, allowing endothelial cells to migrate and proliferate.[3] They also release pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), from the ECM.[7][8] Tanomastat's inhibition of MMP-2 and MMP-9 disrupts these processes, leading to a reduction in angiogenesis.[7] In vitro studies have demonstrated that Tanomastat inhibits tubule formation completely at concentrations between 15-100 µM.[1]

Reduction of Tumor Growth and Metastasis

In preclinical in vivo models, this compound has demonstrated significant anti-tumor and anti-metastatic activity. In a human breast cancer orthotopic model, oral administration of Tanomastat (100 mg/kg daily for 7 weeks) resulted in a 58% inhibition of local tumor regrowth.[1] Furthermore, it led to a 57% reduction in the number of lung metastases and an 88% decrease in the volume of these metastases, without causing toxic effects.[1]

Signaling Pathways Modulated by this compound

The pharmacodynamic effects of Tanomastat are rooted in its ability to interfere with key signaling pathways that are regulated by MMPs. The inhibition of MMP-2 and MMP-9, in particular, has cascading effects on downstream signaling events that control cell behavior.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges in Matrix Metalloproteinases Inhibition [mdpi.com]

- 5. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 8. Identification of Candidate Angiogenic Inhibitors Processed by Matrix Metalloproteinase 2 (MMP-2) in Cell-Based Proteomic Screens: Disruption of Vascular Endothelial Growth Factor (VEGF)/Heparin Affin Regulatory Peptide (Pleiotrophin) and VEGF/Connective Tissue Growth Factor Angiogenic Inhibitory Complexes by MMP-2 Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring (Rac)-Tanomastat Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tanomastat, also known as BAY 12-9566, is a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[2] This degradation is a key process in physiological tissue remodeling, but also in pathological conditions such as tumor invasion, metastasis, and angiogenesis.[2][3] Tanomastat exhibits inhibitory activity against several MMPs, including MMP-2, MMP-3, and MMP-9.[2][3] Its ability to block these enzymes makes it a compound of interest in cancer research, primarily for its anti-invasive and anti-metastatic potential.[1][4]

These application notes provide detailed protocols for cell-based assays to quantify the activity of this compound, focusing on its effects on MMP activity, cell invasion, migration, and the associated Rac1 signaling pathway.

Mechanism of Action: MMP Inhibition and Downstream Effects

Tanomastat functions by binding to the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[1] This inhibition of MMPs prevents the breakdown of ECM components like collagen and laminin.[4][5] For cancer cells, a compromised ECM is a prerequisite for invasion into surrounding tissues and for intravasation into blood vessels to form distant metastases. By preventing ECM degradation, Tanomastat can inhibit these crucial early steps of metastasis. Furthermore, MMPs are involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5] Inhibition of MMPs can thus also exert anti-angiogenic effects.[5]

Recent research has uncovered a link between MMPs, particularly MMP-9, and the regulation of Rho GTPases, such as Rac1. Rac1 is a key regulator of the actin cytoskeleton and is essential for cell motility, including the formation of lamellipodia and membrane ruffles that drive cell migration.[6] MMP-9 can influence signaling pathways that modulate Rac1 activity. Therefore, by inhibiting MMP-9, Tanomastat can indirectly affect the Rac1 signaling cascade, leading to a reduction in cancer cell migration and invasion.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Rac and Cdc42 GEFs in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Experimental Design Using (Rac)-Tanomastat

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the efficacy of (Rac)-Tanomastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. The protocols detailed below are compiled from established preclinical studies and are intended to serve as a foundational resource for investigating the anti-tumor and anti-metastatic potential of Tanomastat in various cancer models.

Mechanism of Action

This compound is a non-peptidic, biphenyl inhibitor of matrix metalloproteinases, with notable activity against MMP-2, MMP-3, and MMP-9. These enzymes are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). In the context of cancer, upregulation of MMPs facilitates tumor invasion, metastasis, and angiogenesis by breaking down tissue barriers and releasing pro-angiogenic factors. By inhibiting these key MMPs, Tanomastat is designed to impede these critical steps in cancer progression.

Data Presentation

In Vivo Efficacy of Tanomastat and Other MMP Inhibitors

The following tables summarize quantitative data from preclinical in vivo studies investigating Tanomastat and other relevant MMP inhibitors.

| Compound | Cancer Model | Animal Model | Dosage & Administration | Treatment Schedule | Key Findings | Reference |

| This compound | Human Breast Cancer (Orthotopic) | Nude Mice | 100 mg/kg, p.o. | Daily for 7 weeks | 58% inhibition of local tumor regrowth; 57% reduction in the number of lung metastases; 88% reduction in the volume of lung metastases. | [1] |

| This compound | EV-A71 Infection | Neonatal BALB/c Mice | 10 mg/kg and 30 mg/kg, oral gavage | Daily for six days | Achieved 85% protective therapeutic effect and alleviated clinical symptoms. No in vivo toxicity observed at tested doses.[2][3] | [4][5] |

| SD-7300 (MMP inhibitor) | 4T1-Luc Breast Cancer | BALB/c Mice | 30 mg/kg, oral gavage | Twice daily for 7 days | 70-80% inhibition of tumor-associated MMP-9 activity. |

Pharmacokinetic Parameters of MMP Inhibitors (for reference)

| Compound | Species | Dose | Clearance | Terminal Half-life | Reference |

| TTAC-0001 | Mice | 10 mg/kg, IV | 0.017 mL/h | 20-30 h | [6] |

| TTAC-0001 | Rats | ~10 mg/kg, IV | 0.35 mL/h | 20-30 h | [6] |

| TTAC-0001 | Cynomolgus Monkeys | 10 mg/kg, IV | 2.19 mL/h | 22.08-30.89 h | [6] |

| Prinomastat | Humans | 5-10 mg, oral | Not specified | Not specified | [7] |

Experimental Protocols

Protocol 1: Orthotopic Breast Cancer Model in BALB/c Mice

This protocol describes the establishment of an orthotopic breast cancer model using 4T1 murine breast cancer cells, which spontaneously metastasize to the lungs, providing a robust model to assess the anti-metastatic efficacy of Tanomastat.

Materials:

-

This compound

-

Vehicle: Sterile saline with DMSO, or 0.5% Methylcellulose with 0.1% Tween 80

-

4T1-luciferase expressing mouse breast cancer cells

-

Female BALB/c mice (6-8 weeks old)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Syringes (1 mL) and needles (27-30G)

-

Isoflurane anesthesia system

-

Calipers

-

Bioluminescence imaging system (e.g., IVIS)

-

D-luciferin

Procedure:

-

Cell Culture: Culture 4T1-luc cells in appropriate medium until they reach 70-80% confluency.

-

Cell Preparation for Injection:

-

Orthotopic Injection:

-

Tumor Growth Monitoring:

-

Palpate the injection site twice weekly to monitor for tumor development. Tumors are typically palpable 5 days post-injection.[1]

-

Once tumors are palpable, measure tumor dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: V = (Length x Width^2) / 2.[5]

-

For bioluminescence imaging, inject mice intraperitoneally with D-luciferin (150 mg/kg) and image at various time points (e.g., weekly) to monitor primary tumor growth and metastatic spread.[4][5]

-

-

Tanomastat Administration:

-

Prepare Tanomastat in the chosen vehicle. For example, reconstitute in DMSO and dilute with sterile saline for oral gavage.[3]

-

Based on previous studies, a starting dose of 10-30 mg/kg administered daily via oral gavage can be used. Dose-response studies are recommended.

-

Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).

-

Include a vehicle control group receiving the same volume of the vehicle without Tanomastat.

-

-

Endpoint Analysis:

-

Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach the maximum allowed size.

-

At the end of the study, euthanize mice and excise the primary tumor and lungs.

-

Weigh the primary tumor.

-

Count metastatic nodules on the surface of the lungs.

-

Perform histological analysis of the lungs to confirm metastasis.

-

Analyze tumor tissue for MMP activity using zymography (see Protocol 2).

-

Protocol 2: Gelatin Zymography for MMP Activity

This protocol is for the detection of MMP-2 and MMP-9 activity in tumor tissue lysates.

Materials:

-

Tumor tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment

-

Polyacrylamide gels (10%) containing 1 mg/mL gelatin

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., methanol:acetic acid:water)

Procedure:

-

Protein Extraction:

-

Homogenize tumor tissue in lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Electrophoresis:

-

Mix equal amounts of protein (e.g., 20-40 µg) with non-reducing sample buffer. Do not heat the samples.

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.

-

-

Renaturation and Development:

-

After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer with gentle agitation to remove SDS.

-

Incubate the gel in developing buffer overnight at 37°C.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

-

The molecular weights of pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 can be used to identify the specific enzymes.

-

Mandatory Visualization

Caption: Signaling pathway of MMP-2 and MMP-9 in cancer progression and the inhibitory action of this compound.

Caption: Experimental workflow for in vivo evaluation of this compound in an orthotopic breast cancer model.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. dovepress.com [dovepress.com]

- 7. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]

Application Notes and Protocols for the Administration of (Rac)-Tanomastat in Mouse Models of Cancer

Disclaimer: The term "(Rac)-Tanomastat" as a single entity is not established in scientific literature. This document addresses two distinct, biologically important topics in cancer research: Tanomastat , a matrix metalloproteinase (MMP) inhibitor, and the inhibition of Rac , a small GTPase involved in cell signaling. These topics are presented separately to provide clear and accurate information for researchers, scientists, and drug development professionals.

Part 1: Tanomastat Administration in Mouse Models of Cancer

Introduction

Tanomastat is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. MMPs play a crucial role in the degradation of the extracellular matrix (ECM), a process essential for tumor growth, invasion, angiogenesis, and metastasis.[1] By inhibiting MMPs, Tanomastat was developed with the therapeutic goal of impeding cancer progression. While it showed promise in preclinical studies, Tanomastat, like other broad-spectrum MMP inhibitors, ultimately failed to demonstrate a survival benefit in late-stage clinical trials for various cancers, including pancreatic and non-small cell lung cancer.[1][2] Despite these outcomes, the study of Tanomastat and other MMP inhibitors in preclinical models remains valuable for understanding the complex role of the tumor microenvironment in cancer progression.

Mechanism of Action

Tanomastat functions by chelating the zinc ion within the catalytic domain of MMPs, thereby blocking their enzymatic activity. This inhibition prevents the breakdown of ECM components like collagen, fibronectin, and laminin. The degradation of the ECM is a critical step that allows cancer cells to invade surrounding tissues, enter the bloodstream (intravasation), and form secondary tumors at distant sites (metastasis). MMPs also release and activate growth factors sequestered in the ECM, further promoting tumor growth and angiogenesis.[2]

Data Presentation: Tanomastat Target Profile

| Target MMPs | References |

| MMP-2, MMP-3, MMP-9 | [3] |

Experimental Protocol: General In Vivo Administration of Tanomastat

This protocol provides a general guideline for the oral administration of Tanomastat in mouse models of cancer. It is based on protocols used for in vivo studies of Tanomastat and should be optimized for specific cancer models and experimental goals.

1. Materials:

- Tanomastat powder

- Vehicle for reconstitution (e.g., sterile saline, 0.5% carboxymethylcellulose)

- Oral gavage needles (20-22 gauge, with a ball tip)

- Syringes (1 ml)

- Animal balance

- Appropriate mouse model of cancer (e.g., xenograft or genetically engineered model)

2. Procedure:

- Animal Model Preparation: Establish tumors in mice according to the specific model protocol (e.g., subcutaneous or orthotopic injection of cancer cells). Monitor tumor growth until they reach a predetermined size for treatment initiation (e.g., 100-200 mm³).

- Drug Formulation:

- On the day of administration, freshly prepare the Tanomastat solution.

- Reconstitute Tanomastat powder in the chosen vehicle to the desired concentration (e.g., for a 20g mouse receiving a 30 mg/kg dose, prepare a solution where 0.1 ml contains 0.6 mg of Tanomastat).

- Ensure the solution is homogenous.

- Administration:

- Weigh each mouse to calculate the precise volume of the drug solution to be administered.

- Administer Tanomastat via oral gavage. A typical dosage range from non-cancer preclinical studies is 10-30 mg/kg, administered daily.[2]

- The control group should receive the vehicle alone, following the same administration schedule.

- Monitoring:

- Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

- Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

- At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

Visualization: MMP Inhibition by Tanomastat

References

- 1. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A genetic mouse model for metastatic lung cancer with gender differences in survival - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing (Rac)-Tanomastat Inhibition of MMP-2 and MMP-9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the inhibitory effects of (Rac)-Tanomastat on the activity of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). The following protocols are designed for researchers in cell biology, cancer biology, and drug development to assess the efficacy of this compound in a laboratory setting.

This compound is the racemic mixture of Tanomastat, a non-peptidic biphenyl inhibitor of matrix metalloproteinases.[1] Tanomastat targets the zinc-binding site of MMPs, showing inhibitory activity against several members of the MMP family.[1][2] Matrix metalloproteinases, particularly the gelatinases MMP-2 and MMP-9, are crucial enzymes involved in the degradation of the extracellular matrix.[3] Their upregulation is associated with various pathological processes, including tumor invasion, metastasis, and angiogenesis.[4][5][6][7] Therefore, inhibitors of MMP-2 and MMP-9, such as Tanomastat, are of significant interest in therapeutic development.[4][8]

Quantitative Data Summary

The inhibitory potency of Tanomastat against MMP-2 and MMP-9 is summarized in the table below. This data is crucial for determining the appropriate concentration range for experimental studies.

| Enzyme | Inhibitor | Ki (nM) | IC50 (nM) |

| MMP-2 | Tanomastat | 11[1][2] | Not specified |

| MMP-9 | Tanomastat | 301[1][2] | Not specified |

Note: Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Experimental Protocols

To assess the inhibitory effect of this compound on MMP-2 and MMP-9, a combination of techniques can be employed. These include gelatin zymography to measure enzymatic activity, and western blotting to determine protein expression levels.

I. Cell Culture and Treatment with this compound

This initial step involves culturing a suitable cell line known to express MMP-2 and MMP-9 and treating the cells with varying concentrations of this compound.

Materials:

-

Cell line known to express MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Serum-free cell culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates or T-75 flasks

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Plate cells in a 6-well plate or T-75 flask and grow until they reach 70-80% confluency in complete medium.[9]

-

Wash the cells twice with serum-free medium to remove any endogenous MMPs and inhibitors present in the serum.[9]

-

Add fresh serum-free medium to the cells.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., based on Ki values: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). A vehicle control (DMSO) should be included.

-

Add the different concentrations of this compound or vehicle control to the cells.

-

Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for MMP secretion and inhibition.

-

After incubation, collect the conditioned medium.

-

Centrifuge the conditioned medium to remove any cells and debris.[10] The supernatant can now be used for subsequent analyses.

II. Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a sensitive technique used to detect the activity of gelatinases like MMP-2 and MMP-9. The assay involves electrophoresis of protein samples in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active MMPs to digest the gelatin.[3] Areas of digestion appear as clear bands against a blue background after staining with Coomassie Blue.[9]

Materials:

-

Conditioned medium from cell culture experiment

-

Non-reducing sample buffer

-

10% SDS-PAGE gel containing 0.1% gelatin

-

Tris-Glycine SDS running buffer

-

Washing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Protocol:

-

Determine the protein concentration of the collected conditioned media to ensure equal loading.

-

Mix the conditioned medium samples with non-reducing sample buffer. Do not heat or boil the samples as this will denature the enzymes.

-

Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.[11]

-

Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.

-

After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.[9]

-

Incubate the gel in developing buffer overnight at 37°C.[10]

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.[10]

-

Destain the gel with destaining solution until clear bands appear against a blue background.[10]

-

The clear bands correspond to the gelatinolytic activity of MMP-2 (pro-form ~72 kDa, active form ~62 kDa) and MMP-9 (pro-form ~92 kDa, active form ~82 kDa).

-

Quantify the band intensity using densitometry software.

III. Western Blotting for MMP-2 and MMP-9 Expression

Western blotting is used to determine the total protein levels of MMP-2 and MMP-9, allowing researchers to distinguish between inhibition of enzyme activity and downregulation of protein expression.

Materials:

-

Conditioned medium from cell culture experiment

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MMP-2 and MMP-9

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare protein lysates from the conditioned media.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with primary antibodies specific for MMP-2 and MMP-9 overnight at 4°C.[12]

-

Wash the membrane three times with TBST.[12]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again three times with TBST.[12]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

-

Quantify the band intensity using densitometry software.

Visualizations

Experimental Workflow

Caption: Workflow for assessing this compound inhibition of MMP-2 and MMP-9.

This compound Mechanism of Action

Caption: Simplified mechanism of this compound inhibition of MMP-2 and MMP-9.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tanomastat - Wikipedia [en.wikipedia.org]

- 5. Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

- 10. med.upenn.edu [med.upenn.edu]

- 11. Determination of MMP2/MMP9 activity by gelatin zymography analysis [bio-protocol.org]

- 12. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]

Application Note: Development of Antiviral Assays for (Rac)-Tanomastat

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tanomastat, a non-peptidic biphenyl inhibitor of matrix metalloproteinases (MMPs), has been primarily investigated for its anti-cancer properties.[1][2] It functions by inhibiting MMP-2, MMP-3, and MMP-9, which are crucial for extracellular matrix degradation, a process implicated in tumor invasion and angiogenesis.[2] However, recent groundbreaking research has unveiled a novel and potent antiviral activity of Tanomastat against a broad spectrum of human enteroviruses, including the neurotropic Enterovirus A71 (EV-A71).[3][4] This discovery opens a new avenue for the therapeutic application of Tanomastat beyond oncology.

This application note provides a detailed protocol for the development and execution of in vitro antiviral assays to evaluate the efficacy of this compound. The methodologies described herein are based on established virological techniques and recent findings on Tanomastat's multi-targeted antiviral mechanism, which includes the inhibition of viral capsid dissociation and RNA replication.[3][4] Notably, studies suggest that the antiviral action of Tanomastat is independent of its MMP-9 inhibitory activity.[5]

Principle of the Antiviral Assay

The primary method described is the plaque reduction assay , a gold-standard technique for quantifying the inhibition of viral replication. This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50). Additionally, a cytotoxicity assay is crucial to ensure that the observed antiviral effect is not due to cell death, allowing for the determination of the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/IC50), a key indicator of a drug's therapeutic window.

Materials and Reagents

-

Compound: this compound (BAY 12-9566)

-

Cell Line: Human Rhabdomyosarcoma (RD) cells (permissive to a wide range of enteroviruses)[6]

-

Viruses: Enterovirus 71 (EV-A71), Coxsackievirus A6 (CV-A6), Coxsackievirus A16 (CV-A16), Coxsackievirus B5 (CV-B5), Echovirus 7 (ECHO-7), Enterovirus D68 (EV-D68)[6]

-

Media and Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Crystal Violet staining solution

-

Formaldehyde (for cell fixation)

-

Agarose or Methylcellulose (for overlay)

-

Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)

-

Dimethyl Sulfoxide (DMSO)

-

Experimental Protocols

Cytotoxicity Assay

This protocol determines the toxicity of this compound on the host cells.

-

Cell Seeding: Seed RD cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM with 2% FBS, with concentrations ranging from 1 µM to 200 µM.[6] A vehicle control (0.1% DMSO) should be included.[6]

-

Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to each well.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

Cell Viability Measurement: Assess cell viability using a standard assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This protocol quantifies the antiviral activity of this compound.

-

Cell Seeding: Seed RD cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells per well) and incubate overnight.

-

Virus Infection: On the day of the experiment, remove the culture medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: During the viral adsorption period, prepare serial dilutions of this compound in overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose). Concentrations should be below the determined CC50.

-

Overlay: After adsorption, remove the virus inoculum, wash the cells with PBS, and overlay the cells with 2 mL of the prepared compound-containing overlay medium. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, or until distinct plaques are visible.

-

Plaque Visualization:

-

Aspirate the overlay medium.

-

Fix the cells with 10% formaldehyde for 30 minutes.

-

Stain the cells with 0.5% crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Data Presentation

The quantitative data from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity and Antiviral Activity of this compound against various Enteroviruses.

| Virus Strain | CC50 (µM) on RD Cells | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| EV-A71 (Genotype C4) | 81.39 | 1.95 | 41.85 |

| EV-A71 (Strain H) | 81.39 | 23.78 | 3.42 |

| EV-A71 (Genotype B5) | 81.39 | 11.44 | 7.11 |

| CV-A6 | 81.39 | 14.58 | 5.58 |

| CV-A16 | 81.39 | 4.29 | 18.97 |

| CV-B5 | 81.39 | Not explicitly stated | Not explicitly stated |

| ECHO-7 | 81.39 | Not explicitly stated | Not explicitly stated |

| EV-D68 | 81.39 | Not explicitly stated | Not explicitly stated |

Data derived from a study by Tan et al. (2024).[6]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed multi-targeted antiviral mechanism of this compound against enteroviruses.

Caption: Proposed dual inhibitory mechanism of this compound on the enterovirus lifecycle.

Experimental Workflow

The following diagram outlines the workflow for determining the antiviral efficacy of this compound.

Caption: A streamlined workflow for evaluating the antiviral properties of this compound.

Conclusion

This compound has emerged as a promising broad-spectrum anti-enterovirus candidate.[3][4] The protocols detailed in this application note provide a robust framework for researchers to independently verify and expand upon these findings. The plaque reduction assay, coupled with a thorough cytotoxicity assessment, allows for the accurate determination of Tanomastat's in vitro antiviral efficacy. Further investigations into its efficacy against other viral families and its precise molecular interactions are warranted to fully elucidate its potential as a novel antiviral therapeutic.

References

- 1. Tanomastat - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

(Rac)-Tanomastat solubility and stability issues in vitro

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Tanomastat in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as BAY 12-9566) is a non-peptidic, biphenyl matrix metalloproteinase (MMP) inhibitor.[1][2] Its primary mechanism of action is the inhibition of several MMPs, which are enzymes involved in the degradation of the extracellular matrix. This inhibition prevents tissue remodeling, which is a key process in cancer cell invasion and metastasis.[1][3]

Q2: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to use newly opened, non-hygroscopic DMSO for optimal solubility.[1]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, the solid powder form of this compound should be stored at -20°C and is stable for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1] These aliquots are stable for up to six months when stored at -80°C and for one month at -20°C.[1]

Q4: What are the typical concentrations of this compound used in in vitro experiments?

The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Published studies have used a wide range of concentrations, from the nanomolar to the micromolar range. For instance, concentrations of 1-10,000 nM have been used in matrix invasion assays, while tubule formation has been inhibited at 15-100 µM.[1] Cytotoxicity profiles have been evaluated at concentrations up to 200 µM.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound

Symptoms:

-

The compound does not fully dissolve in DMSO.

-

Precipitation is observed in the stock solution.

Possible Causes:

-

Suboptimal DMSO quality: DMSO is hygroscopic and can absorb water, which significantly reduces the solubility of this compound.[1]

-

Insufficient solubilization effort: The compound may require assistance to fully dissolve.

Solutions:

-

Use fresh, high-quality DMSO: Always use a newly opened bottle of anhydrous, high-purity DMSO.

-

Apply heat and sonication: Gentle warming and sonication can aid in the dissolution of this compound in DMSO.[1]

-

Prepare a concentrated stock: It is often easier to fully dissolve the compound at a higher concentration (e.g., 25 mg/mL) and then dilute it for your experiments.[1]

Issue 2: Precipitation of this compound in Cell Culture Media

Symptoms:

-

A precipitate forms when the DMSO stock solution of this compound is added to the aqueous cell culture medium.

Possible Causes:

-

Poor aqueous solubility: this compound has low solubility in aqueous solutions.

-

High final DMSO concentration: High concentrations of DMSO in the final culture medium can be toxic to cells and may also affect compound solubility.

Solutions:

-

Minimize final DMSO concentration: Aim for a final DMSO concentration of 0.1% or less in your cell culture medium.[4][5] This may require preparing a more concentrated initial stock solution in DMSO.

-

Serial dilutions: Perform serial dilutions of your DMSO stock in the cell culture medium. Add the diluted compound to the cells dropwise while gently swirling the plate to ensure rapid mixing and minimize local concentration gradients that can lead to precipitation.

-

Pre-warm the media: Adding the compound to pre-warmed media can sometimes help maintain solubility.

Issue 3: Inconsistent or No Biological Activity

Symptoms:

-

Lack of expected inhibitory effect in your assay.

-

High variability between replicate experiments.

Possible Causes:

-

Compound degradation: Improper storage of the stock solution can lead to degradation of this compound.

-

Incorrect dosage: The concentration of the compound may be too low to elicit a biological response.

-

Cell line sensitivity: The cell line being used may not be sensitive to MMP inhibition by this compound.

Solutions:

-

Verify stock solution integrity: Use a freshly prepared stock solution or one that has been stored correctly at -80°C in single-use aliquots.[1]

-